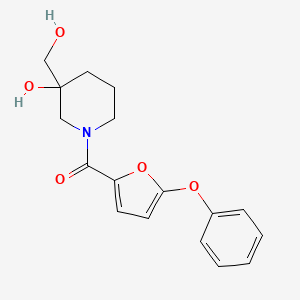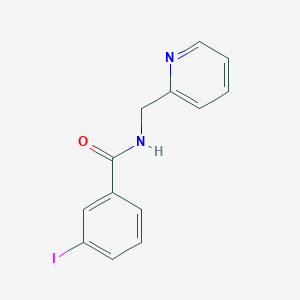![molecular formula C17H28N2O B5364152 {1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol](/img/structure/B5364152.png)
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol, also known as DPBM, is a chemical compound that has been widely used in scientific research. DPBM is a synthetic compound that belongs to the class of piperidine-based compounds. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of {1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol is not fully understood. However, it has been proposed that this compound modulates the activity of various neurotransmitter receptors such as dopamine, serotonin, and norepinephrine receptors. It has also been shown to inhibit the activity of enzymes such as monoamine oxidase A and B.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to have antioxidant properties and to protect against oxidative stress. This compound has been shown to have a positive effect on mood and behavior, and it has been suggested that it may have potential applications in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized. It has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations. It is a synthetic compound, and its effects may not fully mimic those of endogenous neurotransmitters. Its long-term effects on the brain and other organs are not fully understood.
Zukünftige Richtungen
There are several future directions for research on {1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol. One area of interest is the development of this compound analogs with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and other organs. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various disorders.
Synthesemethoden
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 4-(diethylamino)benzaldehyde with 3-piperidinol in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including the modulation of neurotransmitter receptors, ion channels, and enzymes. This compound has been shown to have potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
[1-[[4-(diethylamino)phenyl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-3-19(4-2)17-9-7-15(8-10-17)12-18-11-5-6-16(13-18)14-20/h7-10,16,20H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBKSQVEVGBEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(methoxymethyl)-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5364127.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5364139.png)
![1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364141.png)
![N-methyl-1-phenyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5364148.png)

![5-{2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5364160.png)
![(4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5364167.png)